1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Description
1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a substituted pyrazole core with distinct functional groups:
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-16(4)14-11;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H |
InChI Key |
VZEQZQNWXQQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=NN(C=C2)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazolylmethyl Substituent: The pyrazolylmethyl group can be introduced through the reaction of a pyrazole derivative with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Steric and Electronic Effects: The target compound’s isopropyl and methyl groups increase steric hindrance compared to simpler analogs like 4-isopropyl-1H-pyrazol-3-amine . This may reduce crystallization tendencies but improve solubility in non-polar solvents.
- Reactivity : Chloro-substituted analogs (e.g., 4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine) exhibit higher reactivity for nucleophilic substitution, whereas trifluoromethyl groups (as in ) improve resistance to oxidative degradation.
Biological Activity
1-Isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C12H18N5
- Molecular Weight : 218.31 g/mol
- CAS Number : 1856025-74-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. Notably, in vitro evaluations have demonstrated significant activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several pyrazole derivatives. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound could be a promising candidate for treating infections caused by resistant strains of bacteria .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | Apoptosis |
| Compound B | A549 | 26.00 | Cell cycle arrest |
| Compound C | HepG2 | 17.82 | Induction of autophagy |
| 1-Isopropyl-4-methyl-N-[...]-1H-pyrazol-3-amine | Various | TBD | TBD |
The mechanisms underlying the biological activity of pyrazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors for key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
